molecular formula C21H19N3O2S B4367170 4-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]benzenesulfonamide

4-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]benzenesulfonamide

Cat. No. B4367170
M. Wt: 377.5 g/mol
InChI Key: VXUOAQKKNNQWOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]benzenesulfonamide, also known as NPS-2143, is a highly selective calcium-sensing receptor (CaSR) antagonist. It was first synthesized by researchers at NPS Pharmaceuticals in 2003. Since its discovery, NPS-2143 has been extensively studied for its potential applications in various fields of scientific research.

Mechanism of Action

4-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]benzenesulfonamide works by selectively blocking the activity of CaSR, a G protein-coupled receptor that is expressed in various tissues throughout the body. CaSR plays a crucial role in regulating calcium homeostasis by sensing changes in extracellular calcium levels and modulating the release of parathyroid hormone (PTH) and calcitonin. By blocking CaSR activity, 4-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]benzenesulfonamide can disrupt the feedback loop that regulates calcium homeostasis, leading to changes in PTH and calcitonin levels.
Biochemical and Physiological Effects:
4-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]benzenesulfonamide has been shown to have a number of biochemical and physiological effects in various tissues throughout the body. In bone tissue, 4-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]benzenesulfonamide has been shown to increase bone formation and reduce bone resorption, suggesting that it may have potential as a treatment for osteoporosis. In the cardiovascular system, 4-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]benzenesulfonamide has been shown to reduce blood pressure and improve endothelial function, suggesting that it may have potential as a treatment for hypertension and related cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]benzenesulfonamide in lab experiments is its high selectivity for CaSR. This makes it a valuable tool for studying the role of CaSR in various tissues and diseases. However, one limitation of using 4-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]benzenesulfonamide is its relatively low solubility in water, which can make it difficult to administer in certain experiments. Additionally, 4-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]benzenesulfonamide has been shown to have some off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are a number of potential future directions for research involving 4-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]benzenesulfonamide. One promising area of research is the development of new CaSR antagonists with improved selectivity and solubility. Another potential direction is the investigation of the role of CaSR in other diseases and conditions, such as cancer and diabetes. Finally, there is a need for further research to elucidate the underlying mechanisms of 4-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]benzenesulfonamide's effects in various tissues and to determine its potential as a therapeutic agent in human diseases.

Scientific Research Applications

4-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]benzenesulfonamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of 4-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]benzenesulfonamide is in the field of bone metabolism research. CaSR is known to play a crucial role in regulating calcium homeostasis in the body, and 4-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]benzenesulfonamide has been shown to effectively block CaSR activity. This makes it a valuable tool for studying the role of CaSR in bone metabolism and related diseases such as osteoporosis.

properties

IUPAC Name

4-methyl-N-[1-(naphthalen-1-ylmethyl)pyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-16-9-11-20(12-10-16)27(25,26)23-19-13-22-24(15-19)14-18-7-4-6-17-5-2-3-8-21(17)18/h2-13,15,23H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUOAQKKNNQWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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